Oxacyclotetradecane Erythromycin Derivative

Overview

Description

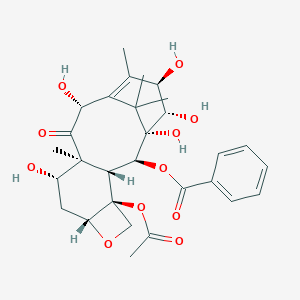

Oxacyclotetradecane Erythromycin Derivative is a chemical compound . It is a derivative of erythromycin, a broad-spectrum antibiotic produced by Streptomyces erythreus . Erythromycin and its derivatives are primarily used as antibacterial drugs .

Synthesis Analysis

The reactivity of the C12-21 alkene of some erythromycin A derivatives was studied. This double bond was easily oxidized to the corresponding epoxide with excellent stereoselectivity . In the case of 6-O-allylated erythromycin derivatives, the C12-21 alkene was selectively epoxidized in the presence of the 6-O-allyl moiety .Chemical Reactions Analysis

The C12-21 alkene of some erythromycin A derivatives was found to be an active reaction site. It was easily oxidized to the corresponding epoxide with excellent stereoselectivity . When an erythromycin derivative containing a C12-21 alkene was treated with diazomethane, a [3+2] cycloaddition affording a pyrazoline occurred .Scientific Research Applications

Structural Modifications and Activity

Erythromycin, an established antimicrobial agent, is the focus of ongoing research due to its effectiveness against pathogens like Legionella, Campylobacter, and Chlamydia spp. Recent research has identified promising new erythromycin derivatives during preclinical evaluations, leading to clinical investigations. These new macrolide antibiotics, including erythromycin derivatives, are being developed to enhance therapeutic properties (Kirst & Sides, 1989).

Antibiotic Sensitivity Enhancement

Recent studies have discovered erythromycin derivatives that show high synergism with other antibiotics, particularly β-lactam antibiotics, against methicillin-resistant Staphylococcus aureus (MRSA). These findings indicate a potential new approach for treating MRSA infections (Li et al., 2015).

Application in Biological Systems

In the context of environmental science, the impact of erythromycin on aquatic organisms has been studied. For instance, erythromycin exposure showed varying effects on the growth, antioxidant system, and photosynthesis of Microcystis flos-aquae, indicating a potential environmental impact of this antibiotic (Wan et al., 2015). Additionally, its impact on marine fish indicates the need for further environmental risk assessment (Rodrigues et al., 2019).

Novel Drug Delivery Mechanisms

The use of tetrahedral framework nucleic acids (tFNAs) as a delivery vehicle for erythromycin enhances its effectiveness against antibiotic-resistant bacteria, opening new avenues in pharmaceutical research (Sun et al., 2021).

Safety and Hazards

Future Directions

In recent studies, a new class of erythromycin A (EM-A) derivatives with antiproliferative activity has been developed . These studies suggest that erythromycin derivatives, potentially including Oxacyclotetradecane Erythromycin Derivative, could have future applications in the treatment of cancer .

Mechanism of Action

Target of Action

The primary target of the Oxacyclotetradecane Erythromycin Derivative, similar to other erythromycin derivatives, is the bacterial ribosome . The ribosome plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

The this compound acts by inhibiting protein synthesis in bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This binding inhibits the translocation step in protein synthesis, preventing the addition of new amino acids to the growing peptide chain .

Biochemical Pathways

The this compound affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA molecule, it prevents the elongation of the peptide chain, thereby inhibiting the synthesis of essential proteins required for bacterial growth and survival . This disruption in protein synthesis leads to the eventual death of the bacterial cell .

Pharmacokinetics

For instance, Roxithromycin, an orally administered erythromycin derivative, has improved absorption, bioavailability, tolerability, and clinical efficacy compared with the parent drug . It achieves high concentrations in most tissues and body fluids .

Result of Action

The result of the action of the this compound is the inhibition of bacterial growth and survival. By preventing protein synthesis, it disrupts essential cellular processes in the bacteria, leading to cell death .

Action Environment

The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics, pH levels, temperature, and the presence of resistant bacterial strains can all impact the effectiveness of the antibiotic

Biochemical Analysis

Biochemical Properties

The Oxacyclotetradecane Erythromycin Derivative interacts with various enzymes, proteins, and other biomolecules in the body. It is known to target bacterial ribosomes and DNA gyrase, which are crucial components of bacterial protein synthesis and DNA replication, respectively . This interaction inhibits the growth and multiplication of bacteria, making it a potential candidate for antibacterial therapy .

Cellular Effects

The this compound has shown significant effects on various types of cells. It has been found to inhibit both the ribosome and DNA topoisomerase in vitro . In addition, it has demonstrated antiproliferative activity against human tumor cell lines . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The this compound exerts its effects at the molecular level through several mechanisms. It binds to the bacterial ribosome, inhibiting protein synthesis . Additionally, it interacts with DNA gyrase, disrupting DNA replication . These binding interactions lead to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound can change over time. Studies have shown that while the derivative has poor anti-MRSA effects alone, it possesses high synergism with oxacillin against MRSA ATCC43300 and clinically isolated MRSA . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the conditions of the study .

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models. While specific studies on this derivative are limited, research on erythromycin and its derivatives has shown that higher doses can promote drug resistance and undesirable effects . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic effects and minimize adverse effects.

Metabolic Pathways

The this compound is involved in several metabolic pathways. It is synthesized from erythromycin, which is part of the macrolide family of antibiotics . The biosynthesis of erythromycins involves several enzymes and cofactors, and the derivative may interact with these components .

Transport and Distribution

It is known that erythromycin and its derivatives are transported across bacterial cell membranes by active transport mechanisms . The derivative may interact with similar transporters or binding proteins, influencing its localization or accumulation within cells.

Subcellular Localization

Given its interactions with ribosomes and DNA gyrase, it is likely localized to areas of the cell where these structures are present

Properties

IUPAC Name |

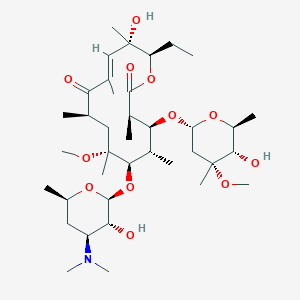

(3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17+/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRPMQCVVSGOJB-LUHVZOSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)\C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H67NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478584 | |

| Record name | Oxacyclotetradecane Erythromycin Derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144604-03-5 | |

| Record name | (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144604-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxacyclotetradecane Erythromycin Derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

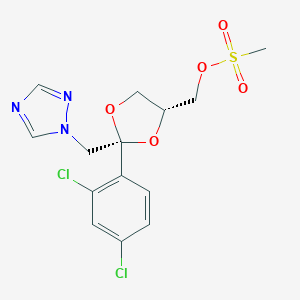

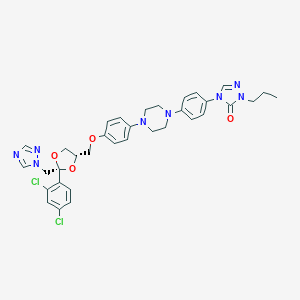

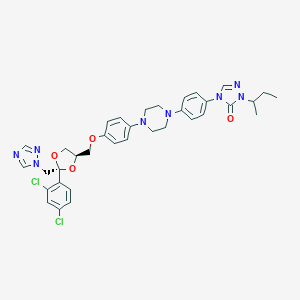

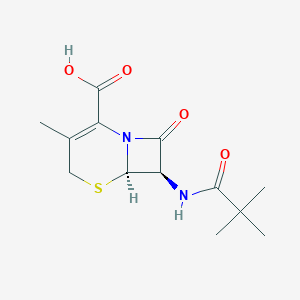

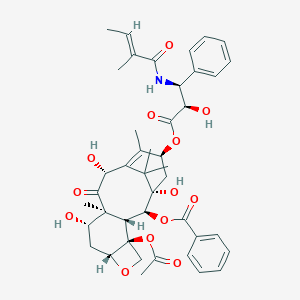

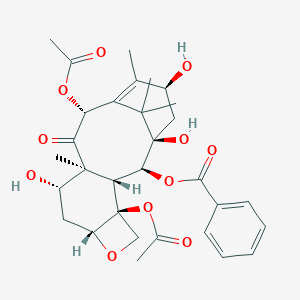

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.